An In-depth Technical Guide to 1,6-Dimethyl-1H-indazol-5-amine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 1,6-Dimethyl-1H-indazol-5-amine: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,6-dimethyl-1H-indazol-5-amine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile. The guide covers the compound's chemical structure, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway with detailed protocols, and a discussion of its potential applications in drug discovery, particularly in the context of kinase inhibition.
Introduction to the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1] Indazole derivatives are integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including anti-inflammatory, anti-cancer, and antiviral properties.[1] The structural versatility of the indazole core allows for substitution at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological targets. This guide focuses on a specific derivative, 1,6-dimethyl-1H-indazol-5-amine, providing a detailed scientific profile for researchers engaged in the design and synthesis of novel therapeutic agents.
Chemical Structure and Properties
The chemical structure of 1,6-dimethyl-1H-indazol-5-amine is characterized by an indazole core with methyl groups at the N1 and C6 positions, and an amine group at the C5 position.
Figure 1: Chemical structure of 1,6-Dimethyl-1H-indazol-5-amine.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 1,6-dimethyl-1H-indazol-5-amine. These values are calculated using computational models and provide an estimation of the compound's behavior.
| Property | Predicted Value | Reference |
| Molecular Formula | C₉H₁₁N₃ | N/A |
| Molecular Weight | 161.21 g/mol | [2] |
| pKa | ~4-5 (for the amine) | [3] |
| LogP | ~1.5 - 2.5 | [3] |
| Hydrogen Bond Donors | 1 (from the amine) | N/A |
| Hydrogen Bond Acceptors | 2 (from the pyrazole nitrogens) | N/A |
| Molar Refractivity | ~50-55 | N/A |
Proposed Synthetic Pathway
Figure 2: Proposed synthetic workflow for 1,6-dimethyl-1H-indazol-5-amine.
Step 1: N-Methylation of 6-Methyl-5-nitro-1H-indazole
The first step involves the regioselective methylation of the indazole nitrogen. The methylation of nitroindazoles can yield a mixture of N1 and N2 isomers, with the product ratio being highly dependent on the reaction conditions.[4][6] For the synthesis of the desired 1,6-dimethyl isomer, conditions favoring N1-methylation should be employed.
Protocol:
-
To a stirred solution of 6-methyl-5-nitro-1H-indazole (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add a methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 1,6-dimethyl-5-nitro-1H-indazole.
Step 2: Reduction of 1,6-Dimethyl-5-nitro-1H-indazole
The final step is the reduction of the nitro group to an amine. Several methods are effective for the reduction of aromatic nitro compounds.[5][7]
Protocol (Catalytic Hydrogenation):
-
Dissolve 1,6-dimethyl-5-nitro-1H-indazole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,6-dimethyl-1H-indazol-5-amine.
-
If necessary, purify the product by recrystallization or column chromatography.
Spectroscopic and Chromatographic Characterization (Predicted)
The following sections detail the predicted spectroscopic and chromatographic properties of 1,6-dimethyl-1H-indazol-5-amine, which are essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides a valuable reference for the structural elucidation of the target compound.[8][9]
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | H-7 |
| ~7.3 | s | 1H | H-4 |
| ~5.0 | br s | 2H | -NH₂ |
| ~3.9 | s | 3H | N-CH₃ |
| ~2.4 | s | 3H | C-CH₃ |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-5 |
| ~140 | C-7a |
| ~135 | C-3a |
| ~125 | C-6 |
| ~120 | C-3 |
| ~110 | C-7 |
| ~100 | C-4 |
| ~35 | N-CH₃ |
| ~20 | C-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3100-3000 | Weak to Medium | Aromatic C-H stretching |
| 2950-2850 | Weak to Medium | Aliphatic C-H stretching (methyl groups) |
| 1620-1580 | Medium to Strong | N-H bending (scissoring) of the primary amine |
| 1500-1400 | Medium to Strong | Aromatic C=C stretching |
| 1350-1250 | Strong | Aromatic C-N stretching |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 161
-
Key Fragmentation:
-
Loss of a methyl radical from the molecular ion (M-15) to give a fragment at m/z = 146.
-
Loss of HCN from the pyrazole ring.
-
Further fragmentation of the indazole ring system.
-
Potential Applications in Drug Discovery
While specific biological data for 1,6-dimethyl-1H-indazol-5-amine is not available, its structural features suggest potential utility in drug discovery, particularly as a scaffold for kinase inhibitors.
Kinase Inhibition
The indazole core is a well-established hinge-binding motif in many kinase inhibitors.[10][11] The amino group at the 5-position can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The methyl groups at the N1 and C6 positions can be utilized to modulate solubility, metabolic stability, and to probe specific pockets within the ATP-binding site. It is plausible that 1,6-dimethyl-1H-indazol-5-amine could serve as a valuable starting point or fragment for the development of inhibitors targeting various kinases implicated in cancer and other diseases.
Other Potential Therapeutic Areas
Derivatives of 5-aminoindazole have been investigated for their anti-inflammatory properties, suggesting that 1,6-dimethyl-1H-indazol-5-amine could also be explored in this context.[12] The indazole scaffold is present in a diverse range of therapeutic agents, and further derivatization of the 5-amino group could lead to compounds with novel biological activities.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of 1,6-dimethyl-1H-indazol-5-amine. By leveraging data from analogous compounds and fundamental chemical principles, a comprehensive profile of its structure, properties, and a plausible synthetic route has been constructed. The information presented herein serves as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis, characterization, and exploration of this and related indazole derivatives as potential therapeutic agents. Further experimental validation of the predicted data is a necessary next step to fully elucidate the chemical and biological properties of this intriguing molecule.
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